molecular formula C9H12N4 B13756819 1,2-Dimethyl-1H-benzo[d]imidazole-5,7-diamine

1,2-Dimethyl-1H-benzo[d]imidazole-5,7-diamine

Cat. No.: B13756819
M. Wt: 176.22 g/mol
InChI Key: CLWUCFOCPARQGC-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-benzo[d]imidazole-5,7-diamine is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences. The compound’s structure consists of a benzimidazole core with two methyl groups at positions 1 and 2, and two amino groups at positions 5 and 7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-1H-benzo[d]imidazole-5,7-diamine typically involves the cyclization of o-phenylenediamine derivatives with appropriate reagents. One common method is the reaction of o-phenylenediamine with formic acid or its derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1H-benzo[d]imidazole-5,7-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

    Substitution: The amino groups at positions 5 and 7 can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups at the amino positions.

Scientific Research Applications

1,2-Dimethyl-1H-benzo[d]imidazole-5,7-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1H-benzo[d]imidazole-5,7-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylbenzimidazole: Lacks the amino groups at positions 5 and 7.

    5,6-Dimethylbenzimidazole: Methyl groups are at different positions.

    Benzimidazole: The parent compound without any substituents.

Uniqueness

1,2-Dimethyl-1H-benzo[d]imidazole-5,7-diamine is unique due to the presence of both methyl and amino groups, which confer distinct chemical and biological properties. The specific substitution pattern allows for unique interactions with molecular targets and diverse reactivity in chemical reactions.

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

2,3-dimethylbenzimidazole-4,6-diamine

InChI

InChI=1S/C9H12N4/c1-5-12-8-4-6(10)3-7(11)9(8)13(5)2/h3-4H,10-11H2,1-2H3

InChI Key

CLWUCFOCPARQGC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=CC(=C2N1C)N)N

Origin of Product

United States

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